![molecular formula C8H8ClN3 B6148322 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 167371-39-3](/img/no-structure.png)

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

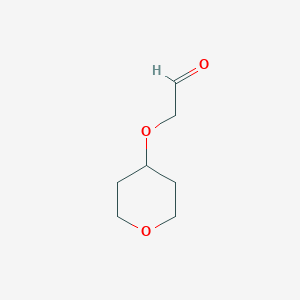

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular formula of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is C8H8ClN3 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is 181.62222 . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Mécanisme D'action

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

Safety and Hazards

Orientations Futures

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for combinatorial library design and drug discovery because of their great synthetic versatility . This allows structural modifications throughout its periphery. The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

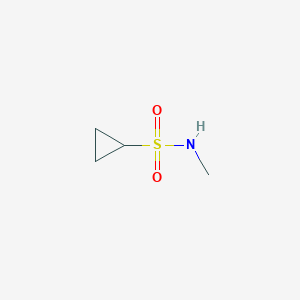

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with 2-amino-4-chloropyrimidine to form the final product, 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine.", "Starting Materials": ["5-ethyl-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "2-amino-4-chloropyrimidine"], "Reaction": ["Step 1: React 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride.", "Step 2: React 5-ethyl-1H-pyrazole-3-carbonyl chloride with 2-amino-4-chloropyrimidine to form 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine."] } | |

Numéro CAS |

167371-39-3 |

Nom du produit |

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine |

Formule moléculaire |

C8H8ClN3 |

Poids moléculaire |

181.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.